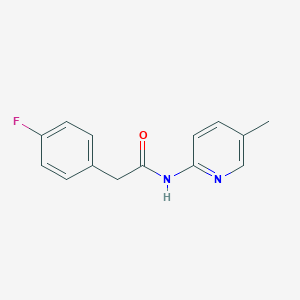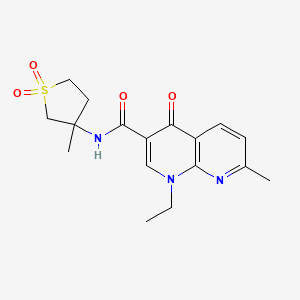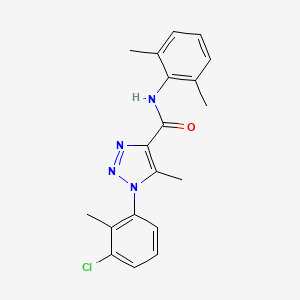![molecular formula C16H26N2O B4623071 N-[3-(diethylamino)propyl]-3-phenylpropanamide](/img/structure/B4623071.png)
N-[3-(diethylamino)propyl]-3-phenylpropanamide
Overview
Description
N-[3-(diethylamino)propyl]-3-phenylpropanamide is a compound that falls within the broader category of propanamides with potential pharmacological activities. This class of compounds has been explored for various biological and chemical properties, including muscle relaxant, anticonvulsant activities, and as intermediates in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of compounds structurally similar to N-[3-(diethylamino)propyl]-3-phenylpropanamide often involves multi-step chemical reactions, starting from basic organic compounds to achieve the desired propanamide structure. For example, the synthesis of isoxazole derivatives with muscle relaxant activities involves creating N-substituted propanamide derivatives (Tatee et al., 1986).
Molecular Structure Analysis
X-ray diffraction and computational methods such as DFT calculations are commonly used to analyze the molecular structure of propanamides. Studies on related compounds provide insights into their optimized geometrical structure, vibrational frequencies, and chemical shifts, highlighting the importance of molecular structure in determining the compound's physical and chemical properties (Demir et al., 2016).
Chemical Reactions and Properties
Propanamides undergo various chemical reactions, including chemoselective reactions with electrophiles, leading to the formation of diverse structures such as hexahydro-4-pyrimidinones and oxazolidines (Hajji et al., 2002). These reactions are crucial for modifying the compound's biological activity and solubility.
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are significant for the application and handling of propanamides. The characterization of a coumarin derivative provides an example of how physical properties are determined and their impact on the compound's applications (Zhang et al., 2010).
Chemical Properties Analysis
The chemical properties, such as reactivity with different chemical agents and stability under various conditions, are essential for understanding the behavior of propanamides in chemical reactions and biological environments. For example, the study of ion-associate complex formation provides insights into the interactions between bio-active molecules and potential receptor interactions (Mostafa et al., 2023).
Scientific Research Applications
Thermoresponsive Materials
A study explored the synthesis of a new acrylamide monomer bearing isopropylamide and N,N-diethylamino ethyl groups, leading to homopolymers with tunable lower critical solution temperatures (LCST). These polymers' solubility can be reversibly adjusted by changing the pH value of their aqueous solution or by introducing CO2 gas as a pH stimulus. This capability suggests applications in smart materials and responsive systems (Jiang et al., 2014).
Anticancer Agents
Functionalized amino acid derivatives, including N-substituted phenylpropanamide compounds, were synthesized and evaluated for cytotoxicity against various human cancer cell lines. Some compounds exhibited promising cytotoxicity, indicating their potential as scaffolds for designing new anticancer agents (Kumar et al., 2009).
Immunosuppressive Activity
The synthesis and evaluation of 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols, with a focus on their immunosuppressive effects, revealed that the length between the quaternary carbon atom and the phenyl ring significantly affects potency. These findings could inform the development of new drugs for organ transplantation (Kiuchi et al., 2000).
Antimutagenic Properties
Phenylpropanoids isolated from clove buds demonstrated antimutagenic activity by suppressing umu gene expression in Salmonella typhimurium treated with various mutagens. This suggests their potential for developing natural antimutagenic agents (Miyazawa & Hisama, 2003).
properties
IUPAC Name |
N-[3-(diethylamino)propyl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O/c1-3-18(4-2)14-8-13-17-16(19)12-11-15-9-6-5-7-10-15/h5-7,9-10H,3-4,8,11-14H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMMHHEZTHWXDGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC(=O)CCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(diethylamino)propyl]-3-phenylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![propyl 4-(4-methoxyphenyl)-2-[(4-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4623030.png)
![2-methyl-N-{2-[(4-methylphenyl)thio]ethyl}propanamide](/img/structure/B4623045.png)
![ethyl 4-[3-(1-adamantyloxy)-2-hydroxypropyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B4623050.png)
![N-[2-(difluoromethoxy)-4-fluorophenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4623053.png)
![N-ethyl-4-fluoro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4623055.png)

![2-{[3-(1-pyrrolidinylsulfonyl)benzoyl]amino}benzamide](/img/structure/B4623068.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,5-difluorophenyl)-2-furamide](/img/structure/B4623088.png)

![4-({[(3-acetylphenyl)amino]carbonothioyl}amino)-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4623098.png)
